molecular formula C6H6F4O3 B1659855 Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate CAS No. 685-69-8

Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate

Cat. No.: B1659855
CAS No.: 685-69-8
M. Wt: 202.1 g/mol
InChI Key: JQGQFCBRPKXRHM-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include n-butyllithium, trimethylsilyl trifluoroacetate, and hydrogen chloride. The reactions are typically carried out in solvents like THF at low temperatures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated esters, while reduction reactions can produce different fluorinated alcohols .

Scientific Research Applications

Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is unique due to its high fluorine content, which imparts distinct chemical properties such as increased reactivity and stability. These properties make it particularly valuable in the synthesis of complex fluorinated compounds and in various industrial applications .

Properties

IUPAC Name

ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGQFCBRPKXRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449646
Record name Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685-69-8
Record name Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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